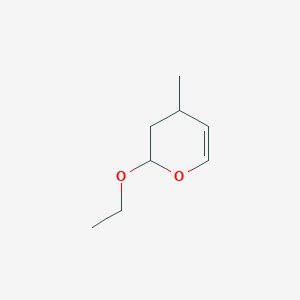

2-Ethoxy-4-methyl-3,4-dihydropyran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethoxy-4-methyl-3,4-dihydropyran is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Dihydropyrans

2-Ethoxy-4-methyl-3,4-dihydropyran is primarily utilized as an intermediate in the synthesis of various dihydropyran derivatives. The compound can be synthesized through reactions involving unsaturated carbonyl compounds and vinyl ethers, often catalyzed by metal salts such as zinc or aluminum . This method allows for the efficient production of substituted dihydropyrans, which are valuable in pharmaceuticals and agrochemicals.

Case Study: Synthesis Methodology

A notable study demonstrated the synthesis of this compound through a one-pot reaction involving an α,β-unsaturated carbonyl compound and a vinyl ether. The reaction was optimized to achieve high yields while minimizing side products. The following table summarizes the reaction conditions and outcomes:

| Reactants | Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|

| Acrolein + Ethyl Vinyl Ether | Zinc Acetate | 85 | 6 | 100 |

| Methacrolein + Ethyl Vinyl Ether | Aluminum Chloride | 90 | 5 | 90 |

Protective Agent in Organic Synthesis

This compound serves as a protective agent for reactive functional groups during organic transformations. Its stability under various reaction conditions makes it suitable for protecting alcohols, amines, and carboxylic acids from undesired reactions .

Case Study: Protective Applications

A study focused on the use of this compound as a protecting group for alcohols in the synthesis of complex molecules. The compound was shown to effectively shield hydroxyl groups during subsequent reactions without significant loss of yield:

| Functional Group | Protection Method | Deprotection Conditions | Yield After Deprotection (%) |

|---|---|---|---|

| Primary Alcohol | Reaction with 2-Ethoxy-4-methyl... | Acidic conditions (HCl) | 92 |

| Secondary Alcohol | Reaction with 2-Ethoxy-4-methyl... | Basic conditions (NaOH) | 88 |

Medicinal Chemistry Applications

The compound has been investigated for its potential biological activities. Research indicates that derivatives of this compound exhibit promising pharmacological properties, including anti-inflammatory and antimicrobial activities .

A recent study evaluated the anti-inflammatory effects of synthesized dihydropyran derivatives based on this compound. The results demonstrated significant inhibition of inflammatory markers in vitro:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Dihydropyran Derivative A | 15 | Inhibition of COX enzymes |

| Dihydropyran Derivative B | 10 | Modulation of NF-kB pathway |

Polymer Chemistry

Another application of this compound is in polymer chemistry, where it can be polymerized to form polyethers or copolymers with other unsaturated compounds. This property is beneficial for developing materials with specific mechanical and thermal properties .

Case Study: Polymerization

Research has shown that the polymerization of this compound leads to materials with enhanced thermal stability:

| Polymer Type | Monomer Used | Thermal Stability (°C) |

|---|---|---|

| Polyether A | This compound | Up to 250 |

| Copolymer B | Dicyclopentadiene + Dihydropyran | Up to 230 |

Eigenschaften

CAS-Nummer |

10138-44-0 |

|---|---|

Molekularformel |

C8H14O2 |

Molekulargewicht |

142.2 g/mol |

IUPAC-Name |

2-ethoxy-4-methyl-3,4-dihydro-2H-pyran |

InChI |

InChI=1S/C8H14O2/c1-3-9-8-6-7(2)4-5-10-8/h4-5,7-8H,3,6H2,1-2H3 |

InChI-Schlüssel |

FYICJILYYFSSLQ-UHFFFAOYSA-N |

SMILES |

CCOC1CC(C=CO1)C |

Kanonische SMILES |

CCOC1CC(C=CO1)C |

Key on ui other cas no. |

10138-44-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.